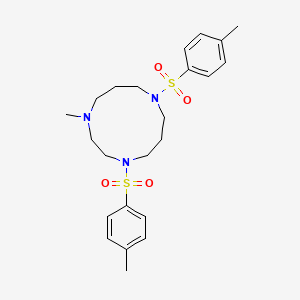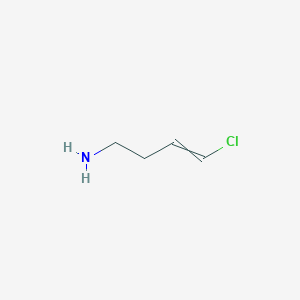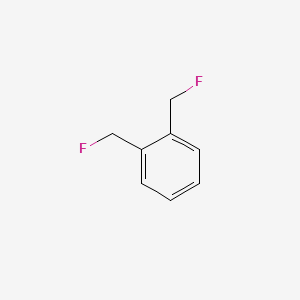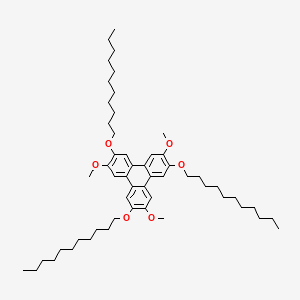
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene: is a complex organic compound belonging to the class of triphenylene derivatives. This compound is characterized by its three methoxy groups and three undecyloxy groups attached to a triphenylene core. Triphenylene derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene typically involves multiple steps, starting with the preparation of the triphenylene core. The core is then functionalized with methoxy and undecyloxy groups through a series of reactions. Common synthetic routes include:
Formation of the Triphenylene Core: This step often involves cyclization reactions using suitable precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Undecyloxy Groups: The undecyloxy groups are attached via etherification reactions, typically using undecanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triphenylene core or the functional groups, leading to different reduced derivatives.
Substitution: The methoxy and undecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene depends on its specific application. In electronic applications, its effects are primarily due to its ability to facilitate charge transport and its interaction with light. In biological systems, it may interact with cellular components, affecting various molecular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- 2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene
- 2,6,11-Trimethoxy-3,7,10-tri(undecoxy)triphenylene
Comparison: Compared to similar compounds, 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene is unique due to the specific arrangement and length of its undecyloxy groups. This structural difference can influence its physical properties, such as solubility and melting point, as well as its electronic and optical behavior. These unique characteristics make it suitable for specific applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
921938-32-1 |
|---|---|
Molekularformel |
C54H84O6 |
Molekulargewicht |
829.2 g/mol |
IUPAC-Name |
2,6,10-trimethoxy-3,7,11-tri(undecoxy)triphenylene |
InChI |
InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)47-41-53(59-35-32-29-26-23-20-17-14-11-8-2)51(57-6)39-45(47)48-42-54(50(56-5)38-44(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |
InChI-Schlüssel |
LBISYQUDFKNNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OC)OCCCCCCCCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
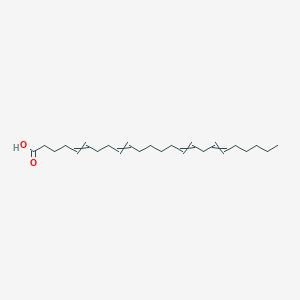

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
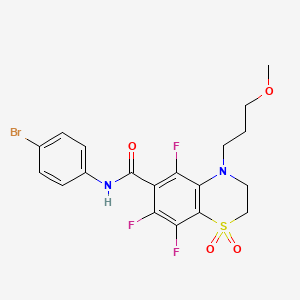
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
